![molecular formula C18H27N5O3 B5609211 3-(3-hydroxyisoxazol-5-yl)-N-[(5-isobutyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]propanamide](/img/structure/B5609211.png)
3-(3-hydroxyisoxazol-5-yl)-N-[(5-isobutyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Synthesis of complex molecules often involves multi-step reactions, starting from simpler precursors. For compounds with structures related to diazepines, pyrazoles, and isoxazoles, methods include cyclization reactions, fusion of heterocyclic rings, and functional group transformations. For example, the synthesis of novel scaffolds incorporating pyranose rings with diazepines has been reported, showcasing the integration of sugar moieties with heterocyclic compounds for potential drug discovery applications (Abrous et al., 2001).
Molecular Structure Analysis
Understanding the molecular structure is crucial for predicting the behavior of chemical compounds. Studies on related compounds have utilized crystallography to elucidate the arrangement of atoms within molecules, providing insights into their 3D conformations and potential intermolecular interactions. For instance, research on 5-aryl-3-methyl-1-phenyl-1,6,7,8-tetrahydropyrazolo[3,4-b][1,4]diazepines revealed supramolecular hydrogen-bonded hexamers, highlighting the importance of N-H...N hydrogen bonding in structure formation (Low et al., 2002).
Chemical Reactions and Properties
The chemical reactivity of a compound is influenced by its functional groups and molecular structure. For compounds within the diazepine and isoxazole families, reactions may include nucleophilic substitutions, electrophilic additions, and ring transformations. These reactions can lead to a diverse array of derivatives with varying biological activities. As an example, derivatives of pyrazole and isoxazole have been synthesized and evaluated for their antimicrobial and anti-inflammatory properties, demonstrating the versatility of these cores in medicinal chemistry (Kendre et al., 2015).
Physical Properties Analysis
The physical properties of a compound, such as melting point, solubility, and crystal structure, are critical for its application in different fields. While specific data on the compound might not be readily available, research on similar compounds provides valuable information. For instance, the study of crystalline structures and physical behaviors of diazepines contributes to the understanding of how these properties affect their biological activities and solubility (Reisinger et al., 2004).
properties
IUPAC Name |
N-[[5-(2-methylpropyl)-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepin-2-yl]methyl]-3-(3-oxo-1,2-oxazol-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N5O3/c1-13(2)11-22-6-3-7-23-15(12-22)8-14(20-23)10-19-17(24)5-4-16-9-18(25)21-26-16/h8-9,13H,3-7,10-12H2,1-2H3,(H,19,24)(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHQDKUJHCZBMQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCCN2C(=CC(=N2)CNC(=O)CCC3=CC(=O)NO3)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-methyl-1-piperazinyl)-2-phenyl[1]benzofuro[3,2-d]pyrimidine](/img/structure/B5609129.png)
![2-(4-ethyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[1-(3-isoxazolyl)ethyl]-N-methylacetamide](/img/structure/B5609131.png)


![2-methyl-4-(5-{[(4aS*,7aR*)-4-methyl-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]carbonyl}-2-furyl)-3-butyn-2-ol](/img/structure/B5609138.png)
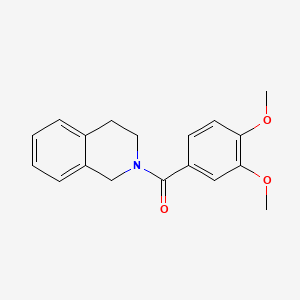
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5609152.png)
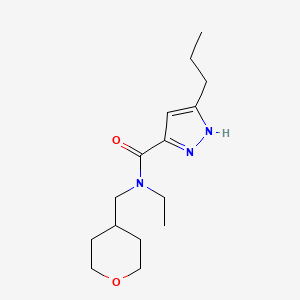
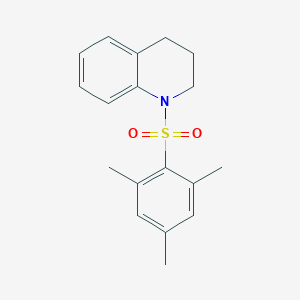
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-1-(4-isopropylphenyl)ethanone](/img/structure/B5609178.png)
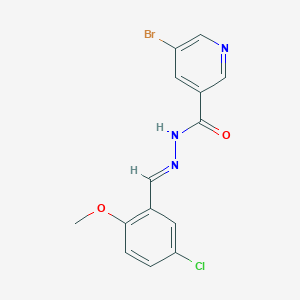
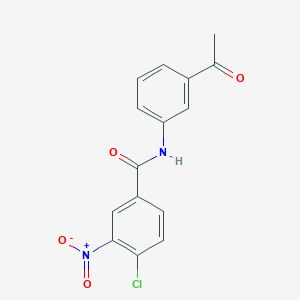
![1,3-dimethyl-5-{[1-(2-propyn-1-yl)-1H-indol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5609191.png)
![N-[2-(benzylamino)-4'-methyl-4,5'-bi-1,3-thiazol-2'-yl]acetamide](/img/structure/B5609198.png)